

YJZ5118: A Technical Guide to its Mechanism and Impact on Transcriptional Regulation

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of **YJZ5118**, a potent and highly selective irreversible inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13). **YJZ5118**'s primary mechanism of action involves the modulation of transcriptional regulation, leading to significant downstream effects on DNA damage response and cancer cell proliferation. This guide details the core mechanism, presents key quantitative data, outlines experimental protocols, and visualizes the associated signaling pathways.

Core Mechanism of Action

YJZ5118 is a covalent inhibitor that targets CDK12 and CDK13, two key kinases involved in the regulation of transcription elongation.[1][2][3][4] These kinases, in complex with Cyclin K, phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 (Ser2) position.[1][5][6][7] This phosphorylation event is critical for the transition from transcription initiation to productive elongation, particularly for long genes and genes involved in the DNA Damage Response (DDR).[1][5][8]

YJZ5118 irreversibly binds to CDK12 and CDK13, inhibiting their kinase activity.[1] This leads to a dose-dependent decrease in RNAPII Ser2 phosphorylation, which in turn causes premature termination of transcription for a specific subset of genes.[1][9] The consequence is a significant reduction in the expression of critical DDR proteins, leading to genomic instability, induction of DNA damage, and ultimately, apoptosis in cancer cells.[1][2][3][4]



An important secondary effect of **YJZ5118** is the induction of AKT phosphorylation.[1] This finding has led to the exploration of combination therapies, where **YJZ5118** shows a synergistic anti-tumor effect when used with AKT inhibitors.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on YJZ5118.

Table 1: Kinase Inhibitory Activity of YJZ5118

Target	IC50 (nM)
CDK12	39.5[1][2][3][4][10]
CDK13	26.4[1][2][3][4][10]
CDK7	2263[1]

Table 2: Anti-proliferative Activity of YJZ5118

Cell Line	IC50 (nM)
VCaP	23.7[1]

Table 3: Effect of YJZ5118 on DDR Gene Expression in VCaP Cells

Gene	Treatment	Fold Change vs. Control
BRCA1	YJZ5118	Significant Decrease[1]
ATM	YJZ5118	Significant Decrease[1]
ATR	YJZ5118	Significant Decrease[1]
FANCD2	YJZ5118	Significant Decrease[1]
RAD51	YJZ5118	Significant Decrease[9]

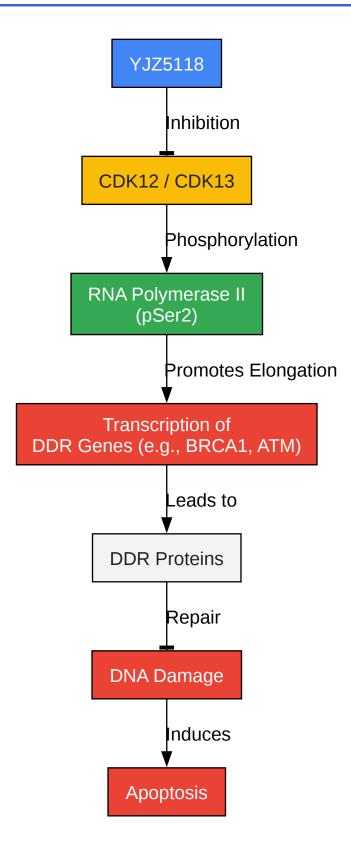


Note: Specific fold-change values would be extracted from the primary research article's data figures.

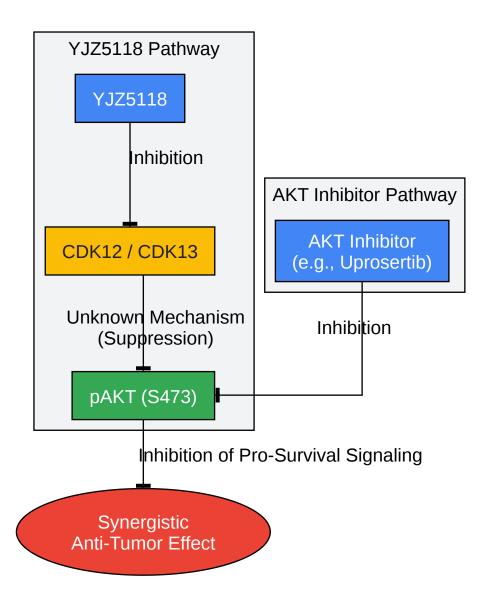
Signaling and Workflow Diagrams

The following diagrams illustrate the key molecular pathways and experimental workflows associated with **YJZ5118**.

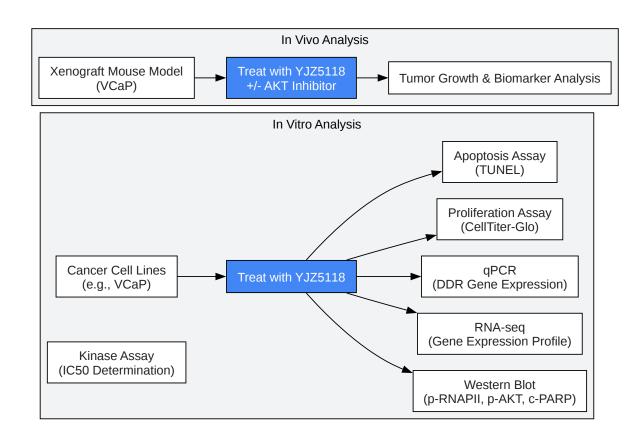












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Foundational & Exploratory





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